3-(3-CHLOROPHENYL)-6-METHYL-4-METHYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE
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Overview
Description
3-(3-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-amino-3-methylbenzoic acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent to yield the final quinazolinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinazolinone products.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(3-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic drugs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one
- 3-(3-Bromophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one
- 3-(3-Fluorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one
Uniqueness
What sets 3-(3-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-chlorophenyl group, in particular, can enhance its binding affinity and specificity in medicinal applications .
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYLCLNODIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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